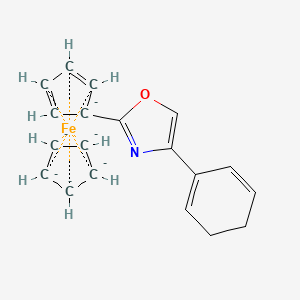

4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron

Beschreibung

This compound is a hybrid organometallic system featuring a 1,3-oxazole core substituted with cyclohexa-1,5-dienyl and cyclopenta-2,4-dienyl groups, coordinated to iron. The cyclopentane moiety likely acts as a solvent or structural stabilizer. The oxazole ring introduces nitrogen and oxygen heteroatoms, which modulate electronic properties and reactivity, while the conjugated dienyl groups enhance π-backbonding with the iron center, stabilizing the complex .

Structurally, the iron atom is sandwiched between the cyclopentadienyl and cyclohexadienyl ligands, a configuration reminiscent of ferrocene derivatives but with additional heterocyclic complexity. Such systems are synthesized via ligand substitution or cycloaddition reactions, often starting from acetyl ferrocene or pre-functionalized dienyl precursors .

Eigenschaften

Molekularformel |

C19H17FeNO-6 |

|---|---|

Molekulargewicht |

331.2 g/mol |

IUPAC-Name |

4-cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron |

InChI |

InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h2,4-10H,1,3H2;1-5H;/q-1;-5; |

InChI-Schlüssel |

YCHJAASOCIRISY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=C(C=C1)C2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves the following steps:

Formation of Cyclohexa-1,5-dien-1-yl and Cyclopenta-2,4-dien-1-yl Units: These units can be synthesized through Diels-Alder reactions, which involve the cycloaddition of dienes and dienophiles under controlled temperature conditions.

Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Complexation with Iron: The final step involves the coordination of the synthesized ligands with iron, typically using iron salts and appropriate reducing agents under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also essential to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications, including:

Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves the coordination of the iron center with the ligands, facilitating various chemical transformations. The iron center acts as a catalytic site, enabling electron transfer and bond formation/breaking processes . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogues include:

Tricarbonyl[4-methoxy-2,4-cyclohexadienyl-5,5-dimethyl-1,3-cyclohexanedione]iron ():

- Key Differences : Replaces the oxazole ring with a cyclohexanedione and methoxy group.

- Properties : Enhanced stability due to carbonyl groups but reduced π-conjugation compared to oxazole.

- Applications : Used in catalytic hydrogenation and as a precursor for bioactive molecules .

Cyclopenta-1,3-diene,ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane,iron(2+) (CAS 223655-16-1, ):

- Key Differences : Substitutes oxazole with a phosphane ligand, introducing steric bulk via tert-butyl groups.

- Properties : Higher air sensitivity due to phosphane ligands but superior catalytic activity in cross-coupling reactions.

- Molecular Weight : 330.23 g/mol vs. the target compound’s estimated ~450–500 g/mol .

Ferrocenyl-substituted pyrazole derivatives ():

- Key Differences : Pyrazole replaces oxazole; nitro or phenyl groups modify electronic effects.

- Properties : Exhibits redox-active behavior and antimicrobial activity, unlike the target compound, which lacks nitro functionalization .

Thermodynamic and Electronic Properties

Research Findings and Challenges

- Synthesis : The compound’s synthesis likely involves multi-step ligand assembly, as seen in ferrocenyl pyrazole preparations (). Challenges include controlling dienyl ligand orientation and avoiding iron center oxidation.

- Crystallography : SHELX software () and ORTEP-3 () are critical for resolving its complex geometry, though disorder in cyclopentane positions may complicate refinement.

- Environmental Impact : Cyclopentane’s high flammability () necessitates stringent handling protocols, contrasting with safer fluorinated analogues.

Biologische Aktivität

The compound 4-Cyclohexa-1,5-dien-1-yl-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, including antibacterial and anticancer activities, through various studies and synthesized derivatives.

Chemical Structure and Properties

The compound features a unique arrangement of cyclohexadiene and cyclopentadiene moieties combined with an oxazole ring. The presence of iron in the structure may contribute to its reactivity and biological interactions. The molecular formula can be expressed as follows:

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound and its derivatives.

Antibacterial Activity

A study on oxazole derivatives revealed that they possess significant antibacterial effects against various pathogenic strains. For instance, the synthesized compounds were tested against:

- Staphylococcus aureus (G+)

- Bacillus (G+)

- Escherichia coli (G-)

- Klebsiella pneumoniae (G-)

The results demonstrated that certain derivatives showed substantial inhibition zones, indicating strong antibacterial activity. The findings are summarized in Table 1 below.

| Compound Code | Staphylococcus aureus | Bacillus | E. coli | Klebsiella pneumoniae |

|---|---|---|---|---|

| A | +++ | +++ | ++ | +++ |

| B | ++ | ++ | - | - |

| C | +++ | +++ | ++ | ++ |

| D | - | - | - | - |

Key:

- +++ : Highly active (Inhibition Zone > 20 mm)

- ++ : Moderately active (Inhibition Zone 11-20 mm)

- - : Inactive (Inhibition Zone < 5 mm)

These results suggest that modifications in the chemical structure can lead to enhanced antibacterial properties .

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored extensively. One study focused on the structure–activity relationship (SAR) of substituted oxazolones, identifying several compounds with potent inhibitory effects on human cancer cell lines. Notably, one derivative exhibited an IC50 value of 33 nM against a neuroblastoma cell line, indicating strong potential for therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of oxazole-based compounds in treating infections and cancer:

-

Case Study on Antibacterial Activity :

A series of synthesized oxazole derivatives were tested against resistant bacterial strains in vitro. The study found that specific substitutions on the oxazole ring enhanced activity against Gram-positive bacteria significantly. -

Case Study on Anticancer Activity :

A derivative with a modified oxazole structure was tested in vivo for its anticancer effects. The results showed a significant reduction in tumor size in treated mice compared to controls, suggesting promising therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.